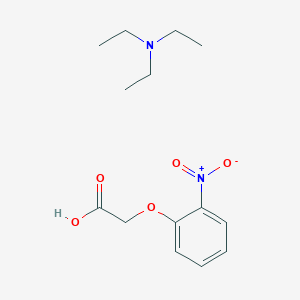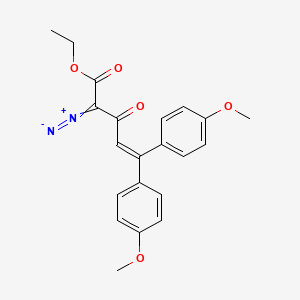
acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol is a compound that combines the properties of acetic acid and a tetrahydronaphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol can be achieved through several methods. One common approach involves the use of D-limonene as a starting material. The process includes double bond addition and hydroxyl protection, followed by elimination reaction and continuous deprotection . This method is advantageous due to its high chiral selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrolysis, esterification, and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, dichloromethane, and tert-butyldimethylsilyl chloride . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol include:
- (1S,4R)-4-tert-butoxycarbonylamino-cyclopent-2-enyl ester
- (1S,4R)-4-(nitromethyl)-2-cyclohexenyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of both acetic acid and tetrahydronaphthalene moieties. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
90018-92-1 |
|---|---|
Fórmula molecular |
C14H20O6 |
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
acetic acid;(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H12O2.2C2H4O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;2*1-2(3)4/h1-4,9-12H,5-6H2;2*1H3,(H,3,4)/t9-,10+;; |
Clave InChI |
IDMRLILLJLELLC-BUQWBUBUSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1C[C@@H](C2=CC=CC=C2[C@@H]1O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.C1CC(C2=CC=CC=C2C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)




![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
